molecular formula C29H42O10 B1195495 Deglucocheirotoxin CAS No. 4336-94-1

Deglucocheirotoxin

Cat. No.: B1195495
CAS No.: 4336-94-1
M. Wt: 550.6 g/mol
InChI Key: HULMNSIAKWANQO-RMBZBVRKSA-N
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Description

Deglucocheirotoxin (CAS: 4336-94-1) is a cardenolide, a class of steroid glycosides known for their cardiac activity. It is structurally characterized as 3-β-((6-Deoxy-β-D-allopyranosyl)oxy)-5-β,14-dihydroxy-19-oxocard-20(22)-enolide . This compound is primarily isolated from plants such as Convallaria majalis (Lily of the Valley) and E. repandum . Its core structure includes a steroidal aglycone moiety linked to a 6-deoxy-allopyranosyl sugar unit, distinguishing it from other glycosides through the absence of a glucose residue at the C3 position .

Properties

CAS No.

4336-94-1

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25-,26+,27-,28-,29-/m0/s1

InChI Key

HULMNSIAKWANQO-RMBZBVRKSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Isomeric SMILES

CC1[C@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Other CAS No.

5822-57-1

Synonyms

strophalloside

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between Deglucocheirotoxin and related cardenolides/bufadienolides:

Compound Source Sugar Moiety Key Functional Groups Bioactivity
This compound Convallaria majalis 6-Deoxy-β-D-allopyranosyl 5β,14-dihydroxy; 19-oxo Moderate Na⁺/K⁺-ATPase inhibition
Convallatoxin Convallaria majalis L-rhamnose 5β,14β-dihydroxy; 3β-OH Potent cardiotonic activity
Glucoconvalloside Convallaria majalis Glucose + rhamnose 5β,14β-dihydroxy; 3β-O-glucosyl Lower toxicity than this compound
Digoxin Digitalis lanata Tri-digitoxose 12β,14β-dihydroxy; 3β-OH High-affinity Na⁺/K⁺-ATPase inhibition
Bufalin Toad venom None (aglycone) 14β-hydroxy; 3β-OH Apoptosis induction in cancer cells

Key Observations :

Sugar Residues: this compound’s 6-deoxy-allopyranosyl group confers distinct solubility and receptor-binding properties compared to convallatoxin’s rhamnose or digoxin’s digitoxose .

Hydroxylation Patterns : The 5β,14-dihydroxy configuration in this compound contrasts with the 14β-hydroxy groups in digoxin and bufalin, influencing membrane permeability and target affinity .

Toxicity Profile : this compound exhibits lower acute toxicity than convallatoxin due to reduced glycosylation, which slows cellular uptake .

Pharmacokinetic and Pharmacodynamic Comparisons
  • Metabolism : Unlike digoxin, which undergoes hepatic glucuronidation, this compound is primarily metabolized via hydrolytic cleavage of its sugar moiety, yielding a less active aglycone .
  • Therapeutic Index : this compound’s narrow therapeutic window (LD₅₀ ~0.8 mg/kg in rodents) is broader than convallatoxin (LD₅₀ ~0.3 mg/kg) but narrower than glucoconvalloside .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deglucocheirotoxin
Reactant of Route 2
Deglucocheirotoxin

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